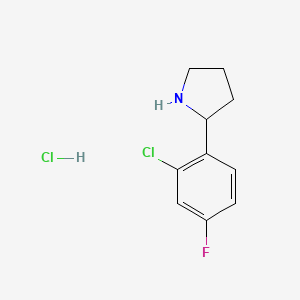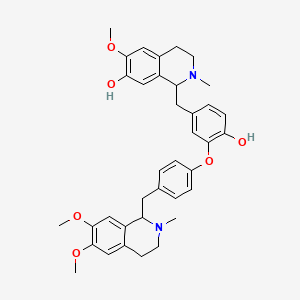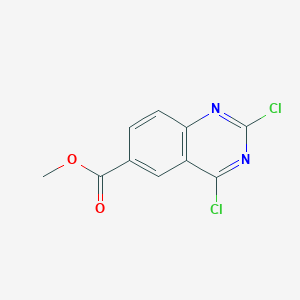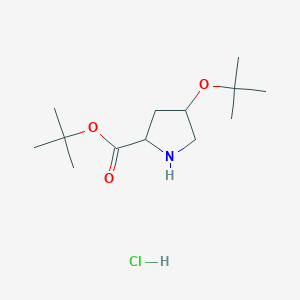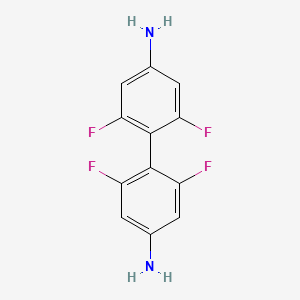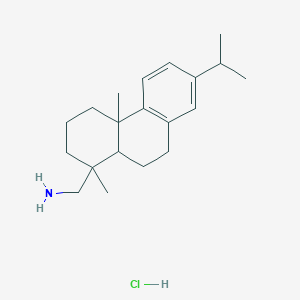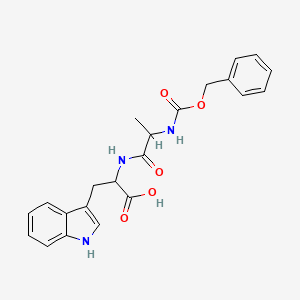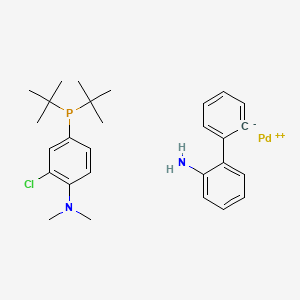
2-chloro-4-ditert-butylphosphanyl-N,N-dimethylaniline;palladium(2+);2-phenylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-4-ditert-butylphosphanyl-N,N-dimethylaniline;palladium(2+);2-phenylaniline is an organometallic compound that features a palladium center coordinated with phosphine and aniline ligands. This compound is known for its catalytic properties, particularly in cross-coupling reactions, making it valuable in organic synthesis and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-ditert-butylphosphanyl-N,N-dimethylaniline;palladium(2+);2-phenylaniline typically involves the following steps:
Preparation of Grignard Reagent: N,N-dimethyl-4-chloroaniline is reacted with magnesium in the presence of anhydrous tetrahydrofuran to form the Grignard reagent.
Formation of Phosphine Ligand: The Grignard reagent is then reacted with di-tert-butylphosphine chloride to form 2-chloro-4-ditert-butylphosphanyl-N,N-dimethylaniline.
Complexation with Palladium: The phosphine ligand is then complexed with palladium(II) chloride in an inert atmosphere to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of high-purity reagents and solvents, along with advanced purification techniques, is crucial in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-4-ditert-butylphosphanyl-N,N-dimethylaniline;palladium(2+);2-phenylaniline undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The compound can undergo substitution reactions where ligands are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often use phosphine or amine ligands under inert atmosphere conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(IV) species, while reduction can produce palladium(0) complexes.
Aplicaciones Científicas De Investigación
2-chloro-4-ditert-butylphosphanyl-N,N-dimethylaniline;palladium(2+);2-phenylaniline is widely used in scientific research due to its catalytic properties. Some applications include:
Chemistry: It is used as a catalyst in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Stille reactions.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals, polymers, and advanced materials.
Mecanismo De Acción
The catalytic activity of 2-chloro-4-ditert-butylphosphanyl-N,N-dimethylaniline;palladium(2+);2-phenylaniline is attributed to its ability to facilitate the formation and cleavage of chemical bonds. The palladium center acts as a coordination site for substrates, enabling various catalytic cycles. The phosphine and aniline ligands stabilize the palladium center and enhance its reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II): Similar in structure and catalytic properties.
Dichlorobis(di-tert-butyl(4-dimethylaminophenyl)phosphine)palladium(II): Another palladium complex with similar applications.
Chloro[4-(di-tert-butylphosphino)-N,N-dimethylaniline-2-(2’-aminobiphenyl)]palladium(II): A related compound with comparable catalytic activity.
Uniqueness
2-chloro-4-ditert-butylphosphanyl-N,N-dimethylaniline;palladium(2+);2-phenylaniline is unique due to its specific ligand environment, which provides distinct electronic and steric properties. This uniqueness enhances its catalytic efficiency and selectivity in various reactions.
Propiedades
Fórmula molecular |
C28H37ClN2PPd+ |
|---|---|
Peso molecular |
574.5 g/mol |
Nombre IUPAC |
2-chloro-4-ditert-butylphosphanyl-N,N-dimethylaniline;palladium(2+);2-phenylaniline |
InChI |
InChI=1S/C16H27ClNP.C12H10N.Pd/c1-15(2,3)19(16(4,5)6)12-9-10-14(18(7)8)13(17)11-12;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h9-11H,1-8H3;1-6,8-9H,13H2;/q;-1;+2 |
Clave InChI |
ILKIAFSZZJBUPI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)P(C1=CC(=C(C=C1)N(C)C)Cl)C(C)(C)C.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


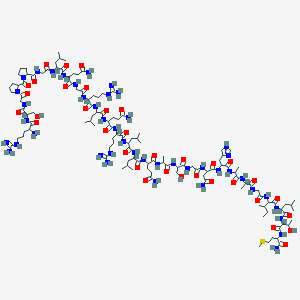
![N-[5-[4-[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13390713.png)
![[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethylimidazo[4,5-c]pyridin-7-yl]-(3-aminopyrrolidin-1-yl)methanone;dihydrochloride](/img/structure/B13390718.png)
![disodium;[[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B13390720.png)
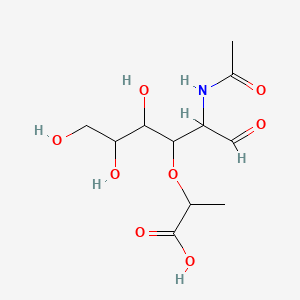
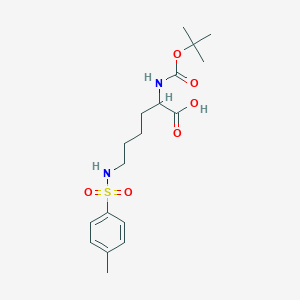
![[3,6-Dihydroxy-4,5-bis(3-nitropropanoyloxy)oxan-2-yl]methyl 3-nitropropanoate](/img/structure/B13390737.png)
